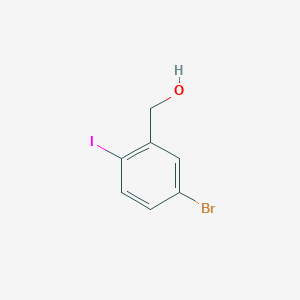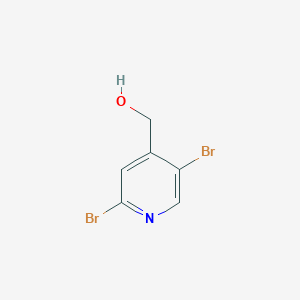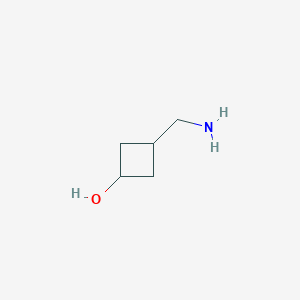![molecular formula C8H8N2 B171502 5-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260381-52-9](/img/structure/B171502.png)
5-Methyl-1H-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
科学的研究の応用
5-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
作用機序
Target of Action
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some derivatives have shown inhibitory activity on kinases .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biological pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 2887±200 °C and a predicted density of 1186±006 g/cm3 .
Result of Action
It’s known that pyrrolopyrazine derivatives can have various biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency, yield, and purity.
化学反応の分析
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nitration can be carried out using nitric acid, while halogenation can be achieved using halogens or N-halosuccinimides.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer properties, particularly as a colchicine-binding site inhibitor.
1H-pyrrolo[3,4-c]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
5-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
特性
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLVDPTWXJGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595848 |
Source


|
| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-52-9 |
Source


|
| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
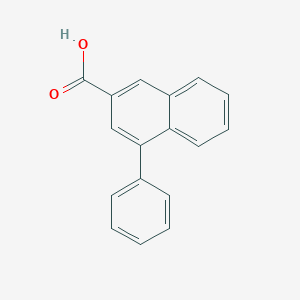
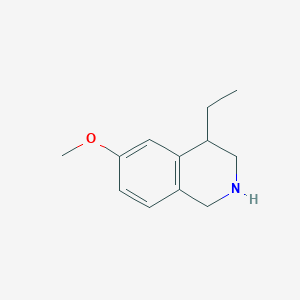
![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
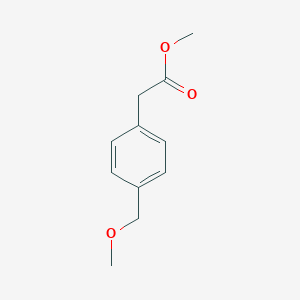
![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)
![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)
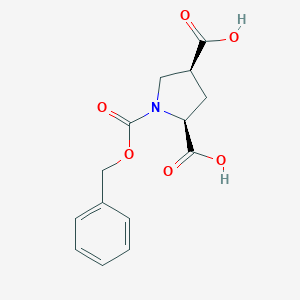
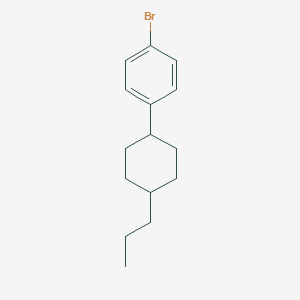
![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)
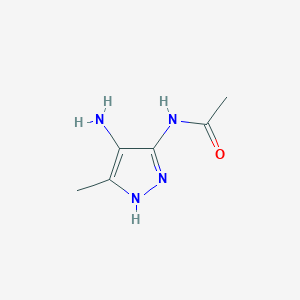
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)
